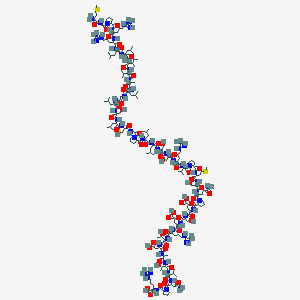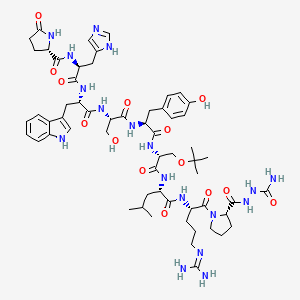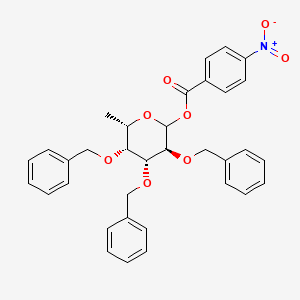
L-Methionine, 2-hydroxy- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Methionine, 2-hydroxy- (9CI) is a derivative of the essential amino acid methionine It is known for its role in various biological processes, including protein synthesis and metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, 2-hydroxy- (9CI) typically involves the hydroxylation of methionine. One common method is the catalytic hydroxylation of methionine using hydrogen peroxide in the presence of a catalyst such as iron or copper. The reaction is carried out under controlled conditions to ensure the selective formation of the hydroxylated product .
Industrial Production Methods
Industrial production of L-Methionine, 2-hydroxy- (9CI) often relies on fermentation processes. Genetically engineered microorganisms, such as Escherichia coli, are used to produce the compound through fermentation. The fermentation broth is then subjected to downstream processing, including purification and crystallization, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
L-Methionine, 2-hydroxy- (9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to regenerate methionine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Regenerated methionine.
Substitution: Various substituted methionine derivatives.
Scientific Research Applications
L-Methionine, 2-hydroxy- (9CI) has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various methionine derivatives.
Biology: Studied for its role in protein synthesis and metabolism.
Industry: Used as a feed additive in animal nutrition to enhance growth and improve feed efficiency.
Mechanism of Action
L-Methionine, 2-hydroxy- (9CI) exerts its effects through several mechanisms:
Antioxidant Activity: It acts as a precursor for the synthesis of glutathione, a major cellular antioxidant.
Protein Synthesis: It is involved in the synthesis of proteins by providing methionine residues.
Metabolic Pathways: It participates in various metabolic pathways, including the transsulfuration pathway and the methionine cycle.
Comparison with Similar Compounds
Similar Compounds
DL-Methionine: A racemic mixture of D- and L-methionine.
2-Hydroxy-4-(methylthio)butanoic acid (HMTBA): A hydroxy analogue of methionine used as a feed additive.
Uniqueness
Unlike DL-Methionine, which is a racemic mixture, L-Methionine, 2-hydroxy- (9CI) is a single enantiomer, providing more consistent biological effects .
Properties
CAS No. |
103063-66-7 |
|---|---|
Molecular Formula |
C5H11NO3S |
Molecular Weight |
165.21074 |
Synonyms |
L-Methionine, 2-hydroxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)

![hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium](/img/structure/B1140069.png)

![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)







